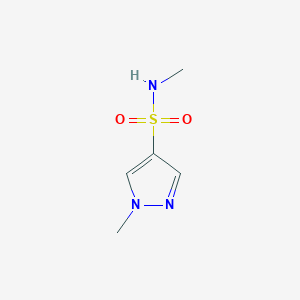

N,1-dimethyl-1H-pyrazole-4-sulfonamide

Description

Contextual Significance of Pyrazole (B372694) and Sulfonamide Moieties in Chemical Science

The unique properties of N,1-dimethyl-1H-pyrazole-4-sulfonamide are derived from its constituent pyrazole and sulfonamide functional groups, both of which have a rich history and established importance in chemistry.

Pyrazole is a five-membered aromatic heterocyclic compound containing two adjacent nitrogen atoms. ijraset.com The term "pyrazole" was first used by the German chemist Ludwig Knorr in 1883. ijraset.comwikipedia.org Its discovery dates back to the late 19th century, with its first synthesis from acetylene (B1199291) and diazomethane (B1218177) attributed to Hans von Pechmann in 1898. ijraset.comwikipedia.org Another pioneering synthesis was achieved by Buchner and Fritsch. numberanalytics.comnumberanalytics.com Since their discovery, pyrazole derivatives have become foundational building blocks in heterocyclic chemistry, recognized for their diverse chemical reactivity and broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. numberanalytics.comnumberanalytics.comglobalresearchonline.net

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, consists of a sulfonyl group linked to an amine. wikipedia.org This group is a cornerstone in medicinal chemistry and organic synthesis. researchgate.net The first sulfonamide was discovered in Germany in 1932. wikipedia.org In synthesis, the reaction of a sulfonyl chloride with a primary or secondary amine is a classic method to produce sulfonamides, which are often crystalline solids useful for the identification and characterization of amines. wikipedia.orgresearchgate.net Beyond their role as stable, crystalline derivatives, sulfonamides are a key component in a wide array of pharmaceuticals, famously including antibacterial "sulfa drugs," diuretics, and hypoglycemic agents. nih.govnih.gov Their ability to mimic the carboxylic acid group and participate in hydrogen bonding contributes to their wide-ranging pharmacological applications. researchgate.net

Overview of Research Directions for Substituted Pyrazole Sulfonamides

Research into substituted pyrazole sulfonamides is an active area, primarily driven by the search for new therapeutic agents. nih.gov The combination of the pyrazole and sulfonamide moieties creates a versatile scaffold for developing compounds with diverse biological activities. acs.orgresearchgate.net

Key research directions include:

Antiproliferative Agents: A significant amount of research has been dedicated to synthesizing and evaluating pyrazole-sulfonamide derivatives for their potential as anticancer agents. For example, studies on new 3,5-dimethyl-1H-pyrazole-4-sulfonamide derivatives have shown antiproliferative activity against certain cancer cell lines. acs.orgnih.gov

Enzyme Inhibition: This class of compounds has been investigated for its ability to inhibit various enzymes. A series of 3,4,5-tri-substituted pyrazole derivatives containing a sulfonamide group were described as inhibitors of mammalian 15-lipoxygenase (15-LO), an enzyme implicated in inflammation. nih.gov More recently, pyrazole sulfonamides have been identified as a novel class of non-covalent inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), a target for managing inflammatory conditions. nih.gov

Antimicrobial Agents: The development of novel sulfonamide-based pyrazole derivatives has been explored for combating multidrug-resistant tuberculosis. acs.org By combining the pyrazole scaffold with other pharmacophores like quinoline, researchers aim to enhance antitubercular potency. acs.org

Table 2: Selected Research on Substituted Pyrazole Sulfonamides

| Compound Class/Derivative | Research Focus | Key Findings | Citations |

| 3,5-dimethyl-1H-pyrazole-4-sulfonamides | Antiproliferative Activity | Certain derivatives showed in vitro antiproliferative effects against U937 cells. | acs.org, nih.gov |

| 3,4,5-tri-substituted pyrazole sulfonamides | 15-Lipoxygenase (15-LO) Inhibition | Identified a series of potent inhibitors of mammalian 15-LO. | nih.gov |

| Pyrazole azabicyclo[3.2.1]octane sulfonamides | NAAA Inhibition | Discovered a potent, non-covalent inhibitor of human NAAA for potential oral administration. | nih.gov |

| Sulfonamide-based pyrazolylpyrazoline hybrids | Antitubercular Activity | Synthesized novel derivatives with significant activity against Mycobacterium tuberculosis H₃₇Rv strain. | acs.org |

| Pyrazolone-sulfonamide derivatives | Multi-target Enzyme Inhibition | Compounds showed inhibitory activity against cholinesterases and human carbonic anhydrase isoenzymes. | nih.gov |

This table summarizes various research directions and findings for different classes of substituted pyrazole sulfonamides.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOYMVEUJFZTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of N,1 Dimethyl 1h Pyrazole 4 Sulfonamide

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring, although aromatic, exhibits distinct reactivity towards electrophiles. The presence of two nitrogen atoms in the ring influences the electron density and the preferred site of substitution. For N-substituted pyrazoles, electrophilic attack typically occurs at the C4 position, which is the most electron-rich carbon.

The introduction of the sulfonamide group at the C4 position, as in the target molecule, is itself a result of an electrophilic aromatic substitution reaction. The synthesis of its precursor, pyrazole-4-sulfonyl chloride, involves the direct sulfonation of a corresponding N-methyl pyrazole. This is commonly achieved using a powerful electrophile like chlorosulfonic acid (ClSO₃H). nih.gov The high electrophilicity of this reagent allows for the successful sulfonation at the relatively electron-deficient C4 position of the pyrazole ring.

Further electrophilic substitution on the N,1-dimethyl-1H-pyrazole-4-sulfonamide ring itself is less common. The existing sulfonyl group at the C4 position is strongly deactivating, making subsequent electrophilic attacks on the ring challenging. However, other electrophilic reactions on pyrazole rings in general include nitration, which also typically yields the 4-substituted product. For instance, pyrazole can undergo nitration at the C4 position, and the resulting 1-nitropyrazole (B188897) can rearrange to 4-nitropyrazole in an acidic medium. globalresearchonline.net

Reactivity of the Sulfonamide Functional Group

The sulfonamide group (-SO₂NH-) is a key functional group that significantly influences the molecule's properties and is a primary site for further chemical transformations.

While this compound is a sulfonamide itself, its precursor, pyrazole-4-sulfonyl chloride, is central to forming a wide array of sulfonamide derivatives through reactions with various amines. This process involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Such reactions are fundamental to the synthesis of biologically active molecules. nih.govnih.gov

The efficiency of these sulfonamide coupling reactions is often optimized by the choice of base and solvent. For example, in the synthesis of related N-phenethyl-pyrazole-4-sulfonamide derivatives, using diisopropylethylamine (DIPEA) as a base in dichloromethane (B109758) (DCM) provides good yields. nih.govacs.org

The sulfonamide nitrogen, once formed, can also undergo further reactions, such as N-acylation. N-acylsulfonamides can be prepared by reacting a sulfonamide with N-acylbenzotriazoles in the presence of a base like sodium hydride (NaH), demonstrating the nucleophilic character of the sulfonamide nitrogen. semanticscholar.org

Table 1: Representative Conditions for Sulfonamide Bond Formation

| Reactants | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Pyrazole-4-sulfonyl chloride, 2-Phenylethylamine | Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 25–30 °C | 16 h | Up to 71% | nih.gov |

| Substituted Pyrazoles, Amines | Triethylamine (B128534) (TEA) | Tetrahydrofuran (B95107) (THF) | Room Temp. | Overnight | 16–91% | nih.gov |

| Sulfonamide, N-Acylbenzotriazole | Sodium Hydride (NaH) | Not Specified | Not Specified | Not Specified | 76–100% | semanticscholar.org |

The sulfonamide bond is generally characterized by high chemical stability. nih.gov However, it can undergo hydrolysis under certain conditions. Studies on various sulfonamides show that their stability is pH-dependent. Generally, they are more stable in neutral to alkaline environments and more susceptible to hydrolysis under acidic conditions. researchgate.net Increased temperature can also accelerate the rate of hydrolysis. researchgate.net

For some sulfonamides, the hydrolysis half-life is significantly shorter in acidic solutions compared to alkaline ones. However, other reports suggest that for certain pyrazole-based sulfonamides, the bond is stable under acidic conditions (pH > 3) but may hydrolyze slowly in strongly alkaline environments (pH > 12). Chemoselective hydrolysis of sulfonamides can also be achieved under specific acidic conditions, for instance, using trifluoromethanesulfonic acid, which can deprotect sulfonamides without affecting other functional groups. organic-chemistry.orgacs.org

Beyond hydrolysis, the sulfonamide group can be involved in other degradation pathways. It can be reduced to form amine derivatives or oxidized to generate sulfonic acid derivatives.

Transformations Involving the N-Methyl Substituents

The methyl groups attached to the nitrogen atoms of the pyrazole ring and the sulfonamide group offer sites for specific chemical transformations, although these are often challenging.

The N1-methyl group on the pyrazole ring is crucial for the compound's identity. The selective N-methylation of pyrazoles can be a synthetic challenge due to the presence of two reactive nitrogen atoms, often leading to a mixture of regioisomers. acs.orgnih.govresearcher.life

Conversely, the removal of the N-methyl group, or N-demethylation, is a known transformation for N-methyl heterocycles. While specific studies on this compound are scarce, general methods for N-demethylation could be applicable. These include reactions involving transition metals or the non-classical Polonovski reaction, where the N-methyl group is first oxidized to an N-oxide and then cleaved. google.com Another classical, albeit harsh, method involves heating the compound with pyridine (B92270) hydrochloride. wikipedia.org Such transformations would fundamentally alter the structure of the parent compound, yielding the corresponding N-H pyrazole.

Stability Under Various Chemical Conditions

The molecule's stability is influenced by its functional groups. The pyrazole ring itself is relatively resistant to oxidation and reduction. globalresearchonline.net The sulfonamide group, as discussed, is largely stable but can be susceptible to hydrolysis under strong acid or base conditions, particularly at elevated temperatures. researchgate.net In a drug development context, related pyrazole sulfonamides have shown high stability in plasma and human liver microsomes, indicating resistance to metabolic degradation. acs.org

Materials Safety Data Sheets for analogous compounds indicate incompatibility with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. ijirset.com Exposure to moisture should also be avoided to prevent potential hydrolysis.

Table 2: Summary of Chemical Stability

| Condition | Stability/Reactivity | Reference |

|---|---|---|

| Storage | Stable when sealed and stored in a dry, cool (2-8°C) place. | sigmaaldrich.com |

| Acidic (pH < 3) | Potential for hydrolysis, rate is compound-specific. | researchgate.netorganic-chemistry.org |

| Alkaline (pH > 12) | Slow hydrolysis may occur. | |

| Oxidizing Agents | Incompatible; potential for oxidation of the sulfonamide group. | ijirset.com |

| Reducing Agents | Potential for reduction of the sulfonamide group. | |

| Moisture | Should be avoided to prevent hydrolysis. | ijirset.com |

| Metabolic (Plasma/Microsomes) | High stability observed for related structures. | acs.org |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic properties that govern the reactivity and intermolecular interactions of N,1-dimethyl-1H-pyrazole-4-sulfonamide.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For pyrazole-sulfonamide derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p) or 6-311++G**(2p, 2d), are employed to optimize the molecular geometry and predict various molecular properties. nih.govacu.edu.inresearchgate.net These studies confirm the non-planar structure of such molecules, with specific dihedral angles between the pyrazole (B372694) ring and the sulfonamide group. acu.edu.in The pyrazole ring itself is planar. The electron-donating nature of the pyrazole's nitrogen atoms and the electron-withdrawing character of the sulfonamide group are key features that DFT calculations can quantify.

Molecular Electrostatic Potential (MEP) maps are valuable for identifying the reactive sites of a molecule for electrophilic and nucleophilic attacks. acu.edu.in The MEP surface visualizes the charge distribution, where different colors represent varying electrostatic potentials. researchgate.netwalisongo.ac.id For pyrazole-based compounds, MEP analysis typically reveals negative potential (electron-rich regions, often colored red or blue) around the oxygen and nitrogen atoms of the sulfonamide and pyrazole moieties, respectively. researchgate.netresearchgate.netchemrxiv.org These regions are susceptible to electrophilic attack. Conversely, areas of positive potential (electron-poor regions, often colored blue or red depending on the color scale) are usually located around the hydrogen atoms, indicating sites for potential nucleophilic attack. researchgate.netchemrxiv.org This mapping helps in understanding how the molecule might interact with biological receptors. chemrxiv.org

Frontier Molecular Orbital (FMO) analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net In pyrazole sulfonamides, the HOMO is generally distributed over the pyrazole ring, indicating its role as the primary electron donor. The LUMO is often located around the sulfonamide group, which acts as the electron acceptor. A smaller HOMO-LUMO energy gap suggests higher chemical reactivity. researchgate.net

Table 1: Predicted Electronic Properties of a Representative Pyrazole-Sulfonamide Derivative

| Parameter | Description | Predicted Value/Location |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital; region of electron donation. | Primarily located on the pyrazole ring. |

| LUMO | Lowest Unoccupied Molecular Orbital; region of electron acceptance. | Primarily located on the sulfonamide group. |

| MEP Negative Region | Electron-rich sites, susceptible to electrophilic attack. | Around oxygen and nitrogen atoms. |

| MEP Positive Region | Electron-poor sites, susceptible to nucleophilic attack. | Around hydrogen atoms. |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. semanticscholar.orgfrontiersin.org By simulating the movements of atoms and bonds, MD can reveal stable conformations and the stability of ligand-receptor complexes. nih.govnih.gov For pyrazole derivatives, MD simulations have been used to assess the stability of their binding modes within the active sites of enzymes like carbonic anhydrase and Hsp90α. nih.govresearchgate.net These simulations often analyze parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate the stability of the protein-ligand system. researchgate.netajchem-a.com

Prediction of Spectroscopic Properties (NMR, IR)

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

Infrared (IR) Spectroscopy: Predicted IR spectra for pyrazole-4-sulfonamide derivatives show characteristic absorption bands. The sulfonamide group is identified by its strong asymmetric and symmetric stretching vibrations (SO2) typically appearing around 1397–1320 cm⁻¹ and 1167–1144 cm⁻¹, respectively. nih.gov The N-H stretching vibrations are also a key feature. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H NMR spectra are used to confirm the positions of protons in the molecule. For a compound like this compound, distinct signals would be expected for the protons on the pyrazole ring, the N-methyl group on the ring, and the N-methyl group on the sulfonamide moiety. In related structures, pyrazole protons appear as singlets, and the methyl groups also present as sharp singlets at characteristic chemical shifts. semanticscholar.org

Table 2: Predicted and Experimental Spectroscopic Data for Pyrazole-4-Sulfonamide Derivatives

| Spectroscopy | Feature | Predicted/Observed Range | Reference |

|---|---|---|---|

| IR | Sulfonamide S=O asymmetric stretch | 1397–1320 cm⁻¹ | nih.gov |

| IR | Sulfonamide S=O symmetric stretch | 1167–1144 cm⁻¹ | nih.gov |

| ¹H NMR | Pyrazole ring protons | ~7.15-8.25 ppm (singlets) | |

| ¹H NMR | Pyrazole N-CH₃ protons | ~3.71-3.95 ppm (singlet) | nih.gov |

| ¹H NMR | Sulfonamide N-CH₃ protons | ~2.75-3.10 ppm (singlet) | |

Molecular Docking Studies (Focus on mechanistic binding to molecular targets)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. researchgate.nettandfonline.com For pyrazole-sulfonamide derivatives, docking studies are frequently performed to understand their potential as enzyme inhibitors, particularly for targets like carbonic anhydrases (CAs). nih.govnih.govresearchgate.net

The sulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes like CAs. Docking studies of related pyrazole-sulfonamides reveal that the sulfonamide group coordinates with the zinc ion in the enzyme's active site. nih.gov Additionally, the nitrogen atoms of the sulfonamide group often form hydrogen bonds with nearby amino acid residues, such as threonine. The pyrazole ring and its substituents can form further hydrophobic or van der Waals interactions within the active site pocket, enhancing the binding affinity and selectivity. nih.govresearchgate.net These studies provide a mechanistic rationale for the observed inhibitory activity and guide the design of more potent and selective inhibitors. tandfonline.com

Ligand-Target Interaction Profiling

Molecular docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For pyrazole sulfonamide derivatives, docking studies have been instrumental in elucidating binding mechanisms with various biological targets.

Research has shown that pyrazole-based sulfonamides can effectively bind to the active sites of several enzymes. For instance, in studies involving human carbonic anhydrase (hCA) isozymes I and II, docking analyses revealed that pyrazole-carboxamide derivatives bearing a sulfonamide moiety fit within the enzyme's active site. nih.govnih.gov The binding is often stabilized by a network of interactions. The sulfonamide group's nitrogen atom typically forms hydrogen bonds with key amino acid residues, such as Thr199 in hCA isozymes, while the pyrazole ring and other substituents engage in hydrophobic and van der Waals interactions with residues like Val121, Leu198, and Pro202. nih.govnih.gov

Similarly, docking studies of pyrazole-sulfonamide hybrids with other targets, such as the mycobacterial enoyl-acyl carrier protein reductase (InhA), have identified crucial interactions. acs.org The sulfonamide group and pyrazole nitrogen atoms are often involved in hydrogen bonding with residues like Thr196 and Met98, while aromatic rings on the scaffold can form pi-pi stacking interactions with residues such as Phe97. acs.org These detailed interaction profiles help to explain the inhibitory activity of these compounds.

| Derivative Series | Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| Pyrazole-carboxamides | Human Carbonic Anhydrase I/II (hCA I/II) | Thr199, Gln92, His94, Val121, Leu198 | Hydrogen bonding, Hydrophobic interactions | nih.govnih.gov |

| Pyrazole-based benzenesulfonamides | Human Carbonic Anhydrase IX (hCAIX) | Val121, Thr200, Pro203, Gln71 | Hydrophobic interactions, Hydrogen bonding | nih.gov |

| Pyrazolylpyrazoline derivatives | Mycobacterial Enoyl Reductase (InhA) | Thr196, Met98, Phe97, Arg195 | Hydrogen bonding, Pi-pi stacking, Electrostatic interactions | acs.org |

| Pyrazole-sulfonamide hybrids | Colon Cancer Targets | Not specified | Apoptosis, Necrosis | nih.gov |

| 1H-Pyrazole-1-carbothioamide derivatives | EGFR Kinase | Not specified | Not specified | nih.gov |

Binding Affinity Predictions (Theoretical)

Theoretical binding affinity predictions quantify the strength of the interaction between a ligand and its target. These calculations, often performed alongside docking studies, help to rank potential inhibitors and correlate computational results with experimental activity.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to calculate the binding free energy (ΔG Bind) of ligand-protein complexes. For example, in a study of TIM-3 inhibitors, pyrazole-related compounds were evaluated, and their MM-GBSA scores were calculated to predict binding stability and affinity. frontiersin.org One compound, HIT104310526, showed a highly favorable binding free energy of -82.87 kcal/mol, indicating superior stability. frontiersin.org

Other commonly used metrics include docking scores and Glide energies. In studies of sulfonamide-based pyrazole derivatives targeting mycobacterial InhA, compounds with high inhibitory activity also showed favorable (more negative) docking scores and Glide energies. acs.org For instance, one highly active compound recorded a docking score of –9.714 and a Glide energy of –64.183 kcal/mol, suggesting strong binding within the active site of the enzyme. acs.org These theoretical predictions are crucial for prioritizing compounds for further experimental testing.

| Compound/Series | Target Protein | Predicted Binding Affinity Metric | Value | Reference |

| Pyrazolylpyrazoline derivative (9g) | Mycobacterial InhA | Docking Score | -9.714 | acs.org |

| Pyrazolylpyrazoline derivative (9g) | Mycobacterial InhA | Glide Energy | -64.183 kcal/mol | acs.org |

| Pyrazole-carboxamide (6a) | hCA I | Binding Affinity (ΔG) | -7.8 kcal/mol | nih.gov |

| Pyrazole-carboxamide (6a) | hCA II | Binding Affinity (ΔG) | -9.8 kcal/mol | nih.gov |

| HIT104310526 | TIM-3 | MM-GBSA ΔG Bind | -82.87 kcal/mol | frontiersin.org |

| HIT100058889 | TIM-3 | MM-GBSA ΔG Bind | -77.84 kcal/mol | frontiersin.org |

Quantitative Structure-Activity Relationships (QSAR) within Pyrazole Sulfonamide Series (Focus on mechanistic insights into molecular interactions, not therapeutic outcomes)

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models help in understanding which molecular properties (descriptors) are critical for activity, providing mechanistic insights into molecular interactions.

For pyrazole sulfonamide series, QSAR studies have been conducted to understand their inhibitory mechanisms against various targets. benthamdirect.comnih.gov These studies often employ a range of descriptors, including constitutional, topological, geometrical, and quantum-chemical parameters. nih.gov For instance, a QSAR study on pyrazolo[4,3-e] benthamdirect.comnih.govtandfonline.comtriazine sulfonamides as carbonic anhydrase inhibitors found that quantum-chemical descriptors were critical for describing the compounds' activities. nih.gov This suggests that the electronic properties of the molecules, such as charge distribution and orbital energies, play a significant role in their interaction with the enzyme.

The statistical quality of QSAR models is crucial for their predictive power. Models are typically validated using metrics like the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (q² or R²cv). A high R² value indicates a good fit of the model to the data. For example, a QSAR model developed for a series of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which included pyrazole sulfonamides, achieved an R² of 0.79 for the training set and 0.78 for the test set, indicating good predictive ability. benthamdirect.com Such models provide a framework for predicting the activity of new derivatives and for understanding the structural requirements for potent molecular interactions. benthamdirect.comresearchgate.netnih.gov

| Compound Series | Target | Key Descriptor Types | Statistical Validation (R²) | Mechanistic Insight | Reference |

| Pyrazolo[4,3-e] benthamdirect.comnih.govtandfonline.comtriazine sulfonamides | Carbonic Anhydrase IX & XII | Quantum-chemical descriptors | Not specified | Electronic properties are critical for activity. | nih.gov |

| Pyrazole Azabicyclo[3.2.1]octane sulfonamides | NAAA Inhibitors | Heuristic method descriptors | 0.79 (Training set), 0.78 (Test set) | Model provides predictive ability for NAAA inhibitors. | benthamdirect.com |

| Sulfanilamide sulfa drugs | Dihydropteroate synthetase (DHPS) | 3D-QSAR (CoMFA) | 0.964 (Conventional r²), 0.699 (Cross-validated r²) | Pharmacophore model helps predict binding to DHPS. | nih.gov |

| N-Bridged Bicyclic Sulfonamides | γ-secretase | logP, H-bond count, Kier Chi indices | Statistically significant | Role of lipophilicity and molecular shape in determining activity. | benthamdirect.comresearchgate.net |

Elucidation of Reaction Mechanisms via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. These studies provide detailed information about transition states, reaction intermediates, and energy barriers, offering a deeper understanding of reaction pathways.

For the synthesis of pyrazole sulfonamides, computational methods can model key reaction steps. The synthesis often involves the sulfonylation of a pyrazole ring followed by amidation. nih.gov For instance, the sulfonylation of 3,5-dimethyl-1H-pyrazole with chlorosulfonic acid is a critical step. nih.gov DFT calculations can be used to model the electrophilic attack on the pyrazole ring, determine the most favorable site of substitution (regioselectivity), and calculate the activation energy for the reaction.

Furthermore, DFT studies on pyrazole-carboxamides have been used to analyze their electronic properties based on the highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs). researchgate.netjcsp.org.pk The energy gap between the HOMO and LUMO is an indicator of chemical reactivity and stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net Such calculations can help in understanding the reactivity of pyrazole sulfonamide precursors and intermediates, aiding in the optimization of reaction conditions for their synthesis. For example, DFT can map electrostatic potential surfaces to identify the most electrophilic sites on a molecule, such as the sulfur atom in a sulfonyl chloride group, predicting where a nucleophilic attack is most likely to occur.

Mechanistic Biological Investigations Non Clinical Focus

Molecular Target Identification and Binding Characterization

The biological effects of pyrazole (B372694) sulfonamide derivatives are initiated by their interaction with specific molecular targets, primarily enzymes. The sulfonamide group is a key functional feature, capable of forming strong hydrogen bonds with biological macromolecules, thereby influencing their function. Research has identified several enzymes as potential targets for various derivatives of this chemical class.

For instance, some derivatives are reported to target succinate (B1194679) dehydrogenase (SDH), a critical enzyme in the citric acid cycle. Other research has extensively studied more complex pyrazole sulfonamide compounds as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in inflammatory processes. nih.gov Additionally, pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as inhibitors of carbonic anhydrase (CA) isoenzymes. nih.gov

The primary mechanism through which pyrazole sulfonamides exert their effects is by inhibiting enzyme activity. Kinetic studies are crucial for quantifying this inhibition and understanding the mechanism of action.

While specific kinetic data for N,1-dimethyl-1H-pyrazole-4-sulfonamide is not extensively detailed in the reviewed literature, comprehensive studies on structurally related compounds provide significant insights. A major focus has been on the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). A detailed investigation into a novel class of pyrazole azabicyclo[3.2.1]octane sulfonamides revealed potent, non-covalent inhibition of human NAAA. nih.govacs.org One of the most developed compounds from this class, ARN19689, was found to inhibit human NAAA in the low nanomolar range. nih.gov

Table 1: NAAA Inhibitory Activity of a Representative Pyrazole Sulfonamide Derivative

| Compound | Target Enzyme | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| ARN19689 | Human NAAA | 0.042 | Non-covalent |

Data sourced from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.govacs.orgresearchgate.net

Other studies on different pyrazole sulfonamide derivatives have identified inhibitory activity against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase, indicating the scaffold's versatility in targeting various enzymes. semanticscholar.org

The mode of enzyme inhibition is often determined through kinetic studies and competitive binding assays. For pyrazole sulfonamide derivatives that target NAAA, a non-covalent mechanism of action has been identified. nih.gov Docking studies of potent inhibitors within the NAAA active site suggest that the sulfonamide group and the substituted pyrazole ring play crucial roles in binding. Specifically, the pyrazole ring was predicted to form hydrogen bond interactions with key residues in the enzyme's binding pocket. nih.gov This type of interaction, where the inhibitor vies with the natural substrate for the same binding site, is characteristic of competitive inhibition.

Cellular Pathway Modulation Studies

The interaction of pyrazole sulfonamides with their molecular targets can modulate various cellular pathways. These effects are typically studied using in vitro or ex vivo cell-based assays.

Derivatives of 3,5-dimethyl-1H-pyrazole-4-sulfonamide and 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been tested for their antiproliferative activity in U937 cells using the CellTiter-Glo Luminescent cell viability assay. nih.gov This assay measures ATP levels to determine cell viability, and results indicated that certain derivatives exhibited promising antiproliferative effects without being cytotoxic. nih.gov This suggests a modulation of pathways related to cell proliferation. Furthermore, the inhibition of succinate dehydrogenase by some pyrazole sulfonamides can disrupt the citric acid cycle, leading to a decrease in cellular ATP production.

The modulation of cellular pathways by these compounds leads to changes in cellular markers and the activation or inhibition of biochemical cascades. Inhibition of NAAA by pyrazole sulfonamide analogs prevents the breakdown of the endogenous lipid palmitoylethanolamide (B50096) (PEA). nih.govacs.org This preservation of PEA levels can, in turn, modulate inflammatory cascades. The inhibition of enzymes such as α-amylase and α-glucosidase by other sulfonamide derivatives directly impacts carbohydrate metabolism pathways. semanticscholar.org

Structure-Activity Relationships in Molecular Recognition

Understanding how structural modifications to the pyrazole sulfonamide scaffold affect its binding to a biological target is a key aspect of mechanistic investigation. Structure-activity relationship (SAR) studies have been conducted on several series of these compounds.

In the development of NAAA inhibitors, a careful SAR study was performed on pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.gov This research explored modifications to different regions of the molecule, including the substitution pattern on the pyrazole ring. It was found that the nature and position of substituents significantly impacted inhibitory potency against NAAA. nih.gov

Table 2: Example of SAR Insights for NAAA Inhibitors

| Position on Pyrazole Ring | Substitution | Effect on NAAA Inhibition |

|---|---|---|

| Position 5 | n-propyl chain | 3-fold higher potency compared to the initial hit compound. |

| Positions 3 and 5 | Diethyl substitution | Did not improve inhibitory effect, suggesting a specific size and lipophilicity preference in the binding pocket. |

Data derived from SAR studies on pyrazole azabicyclo[3.2.1]octane sulfonamides. nih.gov

Similarly, SAR studies on pyrazole-carboxamides as carbonic anhydrase inhibitors and other sulfonamides as acetylcholinesterase inhibitors have highlighted the importance of specific functional groups and substitution patterns for potent activity. nih.govnih.gov For instance, the presence of an NH-CO group in certain sulfonamides was found to enhance activity compared to those without it. researchgate.net The positional isomerism, such as comparing 1,3-dimethyl and 1,5-dimethyl analogs, also provides valuable insights into the importance of substituent positioning for molecular recognition.

Utility as Chemical Probes for Biochemical Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively inhibiting a specific protein. Due to their potential for high potency and selectivity, optimized pyrazole sulfonamide derivatives are valuable as chemical probes.

For example, the highly potent and selective NAAA inhibitor, ARN19689, is considered a promising pharmacological tool for investigating inflammatory conditions. nih.govacs.org By using such a compound, researchers can selectively block NAAA activity in cells or tissues to dissect the functional role of this enzyme and its substrate, PEA, in various biochemical pathways without affecting other processes. Similarly, a highly selective LIMK inhibitor based on a pyrazole scaffold was identified as a chemical probe to help researchers dissect LIMK activation. acs.org The utility of these compounds as research tools stems from their ability to provide precise, targeted intervention in complex biological systems.

Advanced and Non Therapeutic Applications of Pyrazole Sulfonamides

Role in Catalysis and Asymmetric Synthesis (e.g., as ligands in metal-catalyzed reactions)

The use of pyrazole-containing compounds as ligands in metal-catalyzed reactions is a well-established area of research. These ligands can influence the reactivity and selectivity of catalytic processes, including asymmetric synthesis. Despite this, specific studies employing N,1-dimethyl-1H-pyrazole-4-sulfonamide as a ligand in catalysis or asymmetric synthesis are not prominent in the reviewed scientific literature. Its structural features, including the nitrogen atoms of the pyrazole (B372694) ring, theoretically allow for coordination to a metal center, but its efficacy and utility in this context have not been a major focus of published research.

Applications in Analytical Chemistry (e.g., as reagents or standards)

In analytical chemistry, compounds with well-defined structures and properties are essential as reagents or standards. While this compound and its isomers are available as research chemicals from various suppliers bldpharm.comprepchem.com, specific applications as analytical reagents (e.g., for titration, colorimetric assays) or as certified reference standards for the quantification of other substances are not widely reported.

Agricultural Applications (e.g., herbicidal or fungicidal activity as chemical agents, not product development)

The most significant non-therapeutic application research for pyrazole sulfonamides and related pyrazole derivatives lies in the agricultural sector. acs.orgchemicalbook.com This class of compounds has shown considerable potential as chemical agents with fungicidal and herbicidal properties. The primary mechanism of action for some of these compounds is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which is vital for cellular respiration in many fungi.

Fungicidal Activity:

Numerous studies have demonstrated the potent antifungal activity of pyrazole derivatives against a wide range of plant pathogens. While research may not always focus specifically on this compound, the data from structurally similar compounds underscore the potential of this chemical class.

For instance, novel pyrazolecarbamide derivatives containing a sulfonate fragment have shown significant in vitro antifungal activity against pathogens like Rhizoctonia solani. One derivative, T24, had an EC50 of 0.45 mg/L against R. solani, which was substantially more effective than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L). Similarly, a series of novel pyrazole-4-carboxamides were evaluated for activity against five fungi, with compounds 7d and 12b showing outstanding results against R. solani (EC50 = 0.046 μg/mL), far superior to commercial fungicides boscalid (B143098) and fluxapyroxad. uni.lu Another study found that the isoxazolol pyrazole carboxylate 7ai exhibited potent activity against R. solani, with an EC50 value of 0.37 μg/mL. nih.gov

| Compound Class | Fungus | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Pyrazolecarbamide Sulfonate (T24) | Rhizoctonia solani | 0.45 mg/L | |

| Pyrazole-4-carboxamide (7d, 12b) | Rhizoctonia solani | 0.046 µg/mL | uni.lu |

| Isoxazolol Pyrazole Carboxylate (7ai) | Rhizoctonia solani | 0.37 µg/mL | nih.gov |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides (6a, 6b, 6c) | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |

Herbicidal Activity:

Pyrazole derivatives have also been extensively investigated for their herbicidal properties. Research indicates that certain pyrazole amides can act as inhibitors of transketolase (TK), an enzyme crucial to the Calvin cycle in plant photosynthesis, presenting a potential target for new herbicides. nih.gov

Studies have shown that some novel pyrazole derivatives exhibit moderate to excellent herbicidal activity. sigmaaldrich.com For example, a series of pyrazole amide derivatives were tested, with compounds 5e and 5g showing significant growth inhibition against the roots of various weeds at a concentration of 200 mg/L. nih.gov In another study, pyrazole amide derivatives 6ba and 6bj demonstrated about 90% root inhibition against Digitaria sanguinalis and 80% against Amaranthus retroflexus and Setaria viridis. nih.gov These compounds also showed excellent inhibitory effects when applied via foliar spray. nih.gov

| Compound Class | Weed Species | Reported Activity | Reference |

|---|---|---|---|

| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% inhibition at 200 µg/mL | sigmaaldrich.com |

| Pyrazole Amide (5g) | Brassica campestris (root) | 83% inhibition at 200 mg/L | nih.gov |

| Pyrazole Amide (6ba, 6bj) | Digitaria sanguinalis (root) | ~90% inhibition | nih.gov |

| Pyrazole Amide (6ba, 6bj) | Amaranthus retroflexus (root) | ~80% inhibition | nih.gov |

These findings collectively highlight the significant potential of the pyrazole sulfonamide and related pyrazole structures as active chemical agents in agriculture for controlling fungal diseases and weed growth.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is evolving beyond traditional methods towards more environmentally benign and efficient processes. The principles of green chemistry are becoming central to the development of new synthetic pathways. nih.gov Future research will likely focus on minimizing hazardous waste, reducing energy consumption, and utilizing renewable resources.

Key emerging strategies include:

Catalytic Innovations: The use of novel catalysts is a significant area of development. For instance, nano-ZnO has been demonstrated as a highly efficient and reusable catalyst for the synthesis of 1,3,5-substituted pyrazoles through the condensation of phenylhydrazine (B124118) and ethyl acetoacetate, offering excellent yields and short reaction times. mdpi.com Similarly, Lewis base-catalyzed transformations of N-propargylic sulfonylhydrazone derivatives represent a facile route to highly substituted 4-sulfonyl-1H-pyrazoles. acs.org Catalytic hydrogenation processes are also being developed for the one-pot cyclization of hydrazone-substituted α,β-unsaturated carbonyl compounds. google.com

Green Solvents and Conditions: A major push is towards reducing or eliminating the use of hazardous organic solvents. nih.gov Research into solvent-free reaction conditions, often aided by microwave or ultrasonic irradiation, is gaining traction for the synthesis of heterocyclic compounds, including pyrazoles. royal-chem.com The use of greener solvents, such as ethanol-water mixtures, has also shown success in improving yields and sustainability. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for building molecular complexity in a single step, adhering to the principles of atom and step economy. mdpi.com These reactions, which combine three or more starting materials, are being increasingly employed for the efficient synthesis of biologically active pyrazole derivatives, such as pyrano[2,3-c]pyrazoles. mdpi.com

| Methodology | Key Features | Example Catalyst/Condition | Reference |

|---|---|---|---|

| Nano-Catalysis | High efficiency, reusability, mild conditions | Nano-ZnO | mdpi.com |

| Solvent-Free Synthesis | Reduced environmental impact, no organic solvents | Microwave/Ultrasonic Irradiation | royal-chem.com |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid assembly | Pyrrolidine-acetic acid | mdpi.com |

| Lewis Base Catalysis | Facile synthesis of highly substituted pyrazoles | Not specified | acs.org |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of compound discovery and design. nih.govresearchgate.net For pyrazole sulfonamides, these computational tools offer a path to rapidly screen virtual libraries, predict biological activities, and design novel structures with desired properties, significantly reducing the time and cost of research. researchgate.netresearchgate.net

Future directions in this area include:

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and Random Forest (RF), are being used to build robust quantitative structure-activity relationship (QSAR) models. nih.govcapes.gov.br For pyrazole derivatives, 3D-QSAR analysis has been used to identify the molecular features that have the highest impact on their activity, guiding the design of new compounds with enhanced potency. capes.gov.br These models can predict various properties, from enzyme inhibition to ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net

De Novo Design: Deep learning models can generate entirely new molecular structures that are optimized to meet a specific set of criteria. acm.org These generative models can explore a vast chemical space to propose novel pyrazole sulfonamide derivatives that are predicted to have high affinity for a biological target while maintaining favorable physicochemical properties. researchgate.netacm.org

Virtual High-Throughput Screening (vHTS): AI-powered vHTS allows for the rapid computational screening of millions of compounds to identify potential hits. nih.gov By developing accurate scoring functions, ML methods can prioritize which pyrazole sulfonamide analogs are most likely to be active, focusing laboratory synthesis and testing efforts on the most promising candidates. nih.gov

| AI/ML Application | Technique/Model | Objective | Reference |

|---|---|---|---|

| Activity Prediction | 3D-QSAR, CoMFA | Identify key structural features and predict inhibitory potency. | capes.gov.brnih.gov |

| Virtual Screening | Support Vector Machine (SVM), Random Forest (RF) | Prioritize compounds for experimental testing based on predicted activity. | nih.gov |

| De Novo Design | Deep Learning, Generative Models | Generate novel molecular structures with optimized properties. | researchgate.netacm.org |

| Binding Affinity Prediction | MM/PBSA | Calculate binding free energy between a compound and its target. | nih.gov |

Exploration of Underexplored Biological Targets for Mechanistic Insight (Non-therapeutic applications)

While pyrazole sulfonamides have been extensively studied for therapeutic purposes, their potential as chemical probes for fundamental biological research is a significant emerging direction. These compounds can be used to investigate the function and mechanism of enzymes and biological pathways in non-therapeutic contexts, such as agriculture and basic life science. chemscene.com

Agrochemical Research: Pyrazole derivatives are utilized in the development of herbicides and pesticides. royal-chem.com For example, pyrazole sulfonamides have been designed as inhibitors of acetohydroxyacid synthase (AHAS), an enzyme essential for amino acid biosynthesis in plants but not animals, making it an ideal target for herbicides. cdnsciencepub.com N,1-dimethyl-1H-pyrazole-4-sulfonamide can serve as a scaffold in this field, allowing for the study of enzyme-inhibitor interactions and the development of more effective agrochemicals.

Enzyme Inhibition Studies: The ability of pyrazole sulfonamides to inhibit various enzymes makes them excellent tools for biochemical research. For instance, they are known to inhibit carbonic anhydrases (CAs), which are widespread enzymes involved in fundamental processes across different life forms. nih.gov Studying how different substitution patterns on the pyrazole sulfonamide core affect inhibition of various CA isozymes can provide detailed insights into the catalytic mechanism and active site architecture of these enzymes. nih.gov Similarly, targeting succinate (B1194679) dehydrogenase (SDH) provides a tool to study the citric acid cycle.

Chemical Probes: These compounds can be modified to create chemical probes for studying biological systems. By incorporating reporter tags (e.g., fluorescent groups), pyrazole sulfonamides can be used to visualize the localization and dynamics of their target proteins within cells, helping to elucidate complex biological processes without a direct therapeutic goal.

Expansion into Diverse Materials Science Applications

The unique chemical structure of the pyrazole ring makes it a valuable building block in materials science. royal-chem.com The field is moving towards creating novel functional materials where the pyrazole sulfonamide moiety can impart specific electronic, optical, or physical properties.

Conductive Polymers and Photovoltaics: Pyrazole derivatives are being explored for their use in the development of conductive polymers and materials for solar energy conversion. royal-chem.com The aromatic and electron-rich nature of the pyrazolate ligand can be harnessed to create polymers with tailored electronic properties suitable for organic electronics.

Dyes and Pigments: The pyrazole core is a known chromophore and is used in the manufacturing of dyes, such as pyrazolone (B3327878) dyes. royal-chem.comresearchgate.net The sulfonamide group can be used to modulate the color and solubility of these dyes, expanding their application in textiles and inks.

Coordination Polymers and Functional Materials: Pyrazolate ligands can coordinate with metal ions to form extended network structures known as coordination polymers or metal-organic frameworks (MOFs). cdnsciencepub.com For example, copper(II) pyrazolate polymers have been synthesized that exhibit interesting magnetic properties and thermochromism (changing color with temperature), suggesting potential applications in sensors or smart materials. cdnsciencepub.com The sulfonamide group could be incorporated to influence the structure and properties of these materials.

Synergistic Approaches in Chemical Biology and Advanced Spectroscopy

The convergence of synthetic chemistry, biology, and advanced analytical techniques is creating powerful new ways to study the interactions of small molecules like this compound with biological systems. chemscene.com This synergy allows for a deeper understanding of mechanism of action at the molecular level.

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR are routine, advanced methods provide deeper structural and functional information. nih.govnih.gov High-resolution mass spectrometry (HRMS) is used for precise molecular formula confirmation of novel pyrazole sulfonamide derivatives. nih.gov Furthermore, combining experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), allows for a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of these molecules. rsc.org

Chemical Biology Tools: The synthesis of pyrazole sulfonamide derivatives can be combined with their use as chemical biology tools. For example, by attaching a fluorescent tag or a photo-crosslinking group, these molecules can be transformed into probes to identify their direct binding partners in a complex cellular environment. This approach, often coupled with proteomics, can uncover novel biological targets and pathways.

Integrated Analytical Approaches: Future research will increasingly rely on combining multiple advanced spectroscopic techniques to solve complex problems. For instance, using a combination of fluorescence spectroscopy, circular dichroism, and surface plasmon resonance can provide a comprehensive picture of how a pyrazole sulfonamide binds to its target protein, including affinity, kinetics, and induced conformational changes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N,1-dimethyl-1H-pyrazole-4-sulfonamide?

- Methodological Answer : The compound can be synthesized via sulfonylation of 1-methyl-1H-pyrazol-4-amine with dimethylsulfamoyl chloride in anhydrous THF using triethylamine as a base. Reaction progress is monitored by TLC (hexane:EtOAc, 3:1). After aqueous workup, purification via silica gel chromatography (gradient elution from hexane to EtOAc) yields the product. For regioselective alkylation, NaH and methyl iodide in DMF are employed to introduce the N-methyl group .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- 1H NMR (DMSO-d6): Pyrazole protons appear as singlets (δ ~7.15 ppm), methyl groups as singlets (δ 2.41 ppm for pyrazole-CH3, δ 3.10 ppm for sulfonamide-N(CH3)2) .

- IR : Sulfonamide S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry : ESI+ mode confirms the molecular ion [M+H]+.

- Elemental Analysis : Validate C, H, N, S composition .

Q. What purification techniques ensure high-purity this compound?

- Methodological Answer : Post-synthesis, extract with dichloromethane (DCM) to isolate the organic layer. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Recrystallize from ethanol/water if crystalline. Assess purity by HPLC (C18 column, 0.1% TFA in H2O/MeCN mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : For regioisomeric or tautomeric uncertainties (e.g., N- vs O-alkylation), grow single crystals via slow evaporation (ethanol/water). Use SHELXT for structure solution and SHELXL for refinement. Bond-length analysis (e.g., C-N vs C-O distances) distinguishes isomers. Example: δ(C-N) = 1.34 Å vs δ(C-O) = 1.43 Å .

Q. What strategies address contradictory bioactivity data in sulfonamide analogs?

- Methodological Answer :

- Dose-Response Studies : Establish EC50/IC50 curves (e.g., MTT assay for cytotoxicity).

- Molecular Docking : Use AutoDock Vina to predict binding modes against target proteins (e.g., carbonic anhydrase).

- Biophysical Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities .

Q. How can computational methods predict reactivity in sulfonamide-based nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G* level maps electrostatic potential surfaces to identify electrophilic sites (e.g., sulfonyl group).

- Molecular Dynamics (MD) : Simulate solvent effects (AMBER force field) to assess reaction feasibility.

- Transition State Analysis : Intrinsic reaction coordinate (IRC) calculations confirm mechanistic pathways .

Q. What analytical approaches resolve discrepancies between spectroscopic data and proposed structures?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.